Isothiazol-4-ylmethanamine hydrochloride
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Overview
Description
Isothiazol-4-ylmethanamine hydrochloride is a heterocyclic compound with the molecular formula C₄H₇ClN₂S and a molecular weight of 150.62 g/mol . This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Isothiazol-4-ylmethanamine hydrochloride, also known as (1,2-thiazol-4-yl)methanamine hydrochloride, is a compound with diverse biological activities. Thiazole derivatives, which include this compound, have been reported to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazol-4-ylmethanamine hydrochloride typically involves the formation of the isothiazole ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Isothiazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the methanamine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Isothiazol-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of biocides and preservatives due to its stability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzothiazole: Contains a fused benzene ring with the thiazole ring.
Imidazole: Similar five-membered ring but with two nitrogen atoms.
Uniqueness
Isothiazol-4-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to other similar compounds .
Properties
IUPAC Name |
1,2-thiazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJXXZTOGWDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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